6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is a compound belonging to the quinazoline family, characterized by its complex structure and potential biological activities. This compound has garnered attention due to its inhibitory effects on various cellular pathways, particularly in cancer research. The chemical structure includes a nitro group and a phenoxyphenylethylamino moiety, which contribute to its biological activity and interaction with molecular targets.
The compound is cataloged under the CAS number 545380-35-6 and is available from various chemical suppliers for research purposes. Its synthesis and biological evaluations have been documented in several scientific studies, highlighting its potential as an anticancer agent and its mechanism of action involving key cellular pathways .
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is classified as a quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This specific derivative is noted for its ability to inhibit the epidermal growth factor receptor, making it a candidate for targeted cancer therapies .
The synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline typically involves the reaction of 4-chloroquinazoline with 4-phenoxyphenethylamine. The reaction conditions often require the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), conducted at elevated temperatures to facilitate the formation of the desired product .
The molecular formula of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is . Its structure features:
The compound's molecular weight is approximately 374.40 g/mol. The structural representation can be visualized using chemical drawing software or databases like PubChem, which provides detailed information about its stereochemistry and electronic properties .
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline can undergo several chemical reactions:
Common reagents used in these reactions include:
The major products from these reactions can lead to various substituted quinazoline derivatives with potential pharmacological activities .
The mechanism of action for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline primarily involves its interaction with specific molecular targets related to cancer pathways. It has been shown to inhibit the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival.
Upon binding to its target:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline has significant applications in scientific research, particularly in:
This compound exemplifies the potential of quinazoline derivatives in developing targeted therapies that address critical pathways in cancer biology and other diseases.
Quinazoline is a bicyclic heterocyclic framework comprising a benzene ring fused to a pyrimidine ring. This scaffold is a cornerstone of modern medicinal chemistry due to its exceptional versatility in drug design. The inherent planarity and electronic properties of quinazoline enable diverse non-covalent interactions with biological targets, facilitating the development of therapeutic agents across multiple disease domains [3] [7]. Clinically approved drugs derived from this scaffold include the EGFR inhibitors erlotinib and gefitinib (cancer therapy), α1-adrenergic antagonists prazosin and doxazosin (hypertension), and the antifungal agent albaconazole [4] [8] [9].
The structural malleability of quinazoline allows strategic functionalization at positions C-2, C-4, N-3, C-6, and C-8, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Substitutions at C-4, particularly with amine-containing side chains, enhance target affinity and selectivity, as evidenced by epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors [2] [6]. Additionally, quinazoline-based hybrids—such as conjugates with triazoles, thiazoles, or benzimidazoles—demonstrate synergistic bioactivities, expanding therapeutic potential against complex pathologies like multi-drug-resistant cancers [4] [7].
Table 1: Clinically Relevant Quinazoline Derivatives and Therapeutic Applications
Compound | Substitution Pattern | Therapeutic Use | Key Biological Target |
---|---|---|---|
Erlotinib | C-4 (anilino); C-6,7 (alkoxy) | Non-small cell lung cancer | EGFR-TK inhibition |
Prazosin | C-4 (piperazinyl) | Hypertension | α1-Adrenergic receptor blockade |
Albaconazole | C-2,4 (triazolyl) | Antifungal | Lanosterol 14α-demethylase inhibition |
Dacomitinib | C-4 (anilino); C-6,7 (alkoxy) | Breast cancer | Pan-HER inhibition |
The chemistry of quinazolines began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Gabriel later established a more efficient route in 1903, leading to the unambiguous characterization of the core structure [9] [10]. Classical synthetic methodologies dominated the early 20th century:
Modern synthetic strategies emphasize atom economy, catalytic efficiency, and green chemistry principles:
Strategic functionalization of the quinazoline core dictates pharmacological profiles. For 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline (CAS 545380-35-6), the C-6 nitro (–NO2) and C-4 phenoxyethylamino groups are critical for anticancer activity:
Improves binding affinity to kinase ATP pockets by forming hydrogen bonds with hinge-region residues (e.g., Cys773 in EGFR) [2] [6].
4-(4-Phenoxyphenylethylamino) Group at C-4:
Table 2: Structural and Bioactivity Profile of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Property | Specification | Biological Implication |
---|---|---|
Molecular Formula | C22H18N4O3 | Balanced molecular weight (386.40 g/mol) for cell penetration |
Nitro Group Position | C-6 | Electrophile for DNA damage; kinase H-bond acceptor |
C-4 Side Chain | –NHCH2CH2(4-C6H4OC6H5) | Hydrophobic pocket occupancy in EGFR |
Key Bioactivity | EGFR inhibition; Cytotoxicity (IC50 = low μM range) | Antiproliferative effects against HCT-116 and A549 cells [2] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0